molecular formula C18H29NO9 B142712 (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate CAS No. 155197-37-8

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

Cat. No. B142712
M. Wt: 403.4 g/mol
InChI Key: NDHDOPGXUSBUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate” is a chemical compound with the molecular formula C18H29NO9 and a molecular weight of 403.4 g/mol. It is widely acknowledged for its efficacy in countering antibiotic-resistant bacterial infections and ameliorating the impact of neurodegenerative disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 403.4 g/mol.

Scientific Research Applications

Neuropharmacology of AMPA Receptor Agonists

Neuroprotective Potential of YM872 : YM872 has been identified as a potent, selective, and highly water-soluble AMPA receptor antagonist. Its neuroprotective properties have been investigated in models of cerebral ischemia, showing significant reduction in infarct volume and improvement in neurological deficits. This highlights the therapeutic potential of targeting AMPA receptors in acute stroke treatment (Takahashi et al., 2006).

Metabolic Pathways in Cancer

Glutamine and Acetate in Cancer Metabolism : Research has identified glutamine and acetate as alternative fuels for the tricarboxylic acid (TCA) cycle in cancer cells, especially under hypoxic conditions. The manipulation of glutamine and acetate metabolism presents new avenues for targeting tumor metabolic flexibility, potentially leading to novel treatments (Corbet & Féron, 2015).

Ketamine's Antidepressant Mechanism

Role of NMDA and AMPA Receptors in Antidepressant Action : The antidepressant effects of ketamine are hypothesized to involve NMDA receptor inhibition and subsequent enhancement of AMPA receptor-mediated transmission. This suggests a complex interplay between different neurotransmitter systems in the rapid antidepressant effects of ketamine, providing insights into new antidepressant mechanisms beyond traditional serotonin-focused approaches (Aleksandrova et al., 2017).

Imaging Techniques in Clinical Research

Clinical Applications of (11)C-Acetate PET Imaging : (11)C-acetate PET imaging has been used in cardiology to study myocardial oxygen metabolism and perfusion, and in oncology to investigate its utility in prostate cancer, hepatocellular carcinoma, and other malignancies. Its ability to participate in lipid synthesis and energy production in cells makes it a versatile tool for exploring a wide range of physiological and pathological processes (Grassi et al., 2012).

Future Directions

This compound has potential applications in several fields of research and industry. Its efficacy against antibiotic-resistant bacterial infections and neurodegenerative disorders suggests it could be further explored in pharmaceutical research.

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHDOPGXUSBUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409159
Record name (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

CAS RN

155197-37-8
Record name (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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